Octahydro-4,7-methano-1H-indenedimethylamine
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Overview
Description
Octahydro-4,7-methano-1H-indenedimethylamine: is an organic compound with the chemical formula C12H22N2 and a molecular weight of 194.31648 g/mol . It is typically found as a colorless or light yellow liquid . This compound is known for its basic properties and can form salts such as hydrochlorides . It is stable under normal conditions but may decompose under high temperature and pressure .
Preparation Methods
Chemical Reactions Analysis
Octahydro-4,7-methano-1H-indenedimethylamine undergoes various chemical reactions, including:
Reduction: It can also undergo reduction reactions, forming different amine derivatives.
Substitution: As a basic compound, it can participate in substitution reactions, forming various salts and derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and acids for salt formation . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Octahydro-4,7-methano-1H-indenedimethylamine is primarily used as an intermediate in organic synthesis . It is utilized in the synthesis of amino compounds and hormone-like substances . In the field of chemistry, it serves as a building block for more complex molecules . Its applications in biology and medicine are still under investigation, but it holds potential for developing new pharmaceuticals . Industrially, it is used in the production of various chemical products .
Mechanism of Action
Comparison with Similar Compounds
Octahydro-4,7-methano-1H-indenedimethylamine can be compared to other similar compounds such as:
These compounds share similar structural features but may differ in their chemical properties and applications . This compound is unique due to its specific molecular structure and the types of reactions it undergoes .
Properties
CAS No. |
68889-71-4 |
---|---|
Molecular Formula |
C12H22N2 |
Molecular Weight |
194.32 g/mol |
IUPAC Name |
[3-(aminomethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanamine |
InChI |
InChI=1S/C12H22N2/c13-5-9-4-10-7-1-2-8(3-7)12(10)11(9)6-14/h7-12H,1-6,13-14H2 |
InChI Key |
ADDZHZUZVQDCOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(C(C3)CN)CN |
Origin of Product |
United States |
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